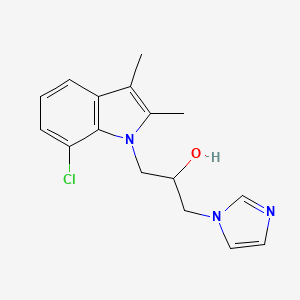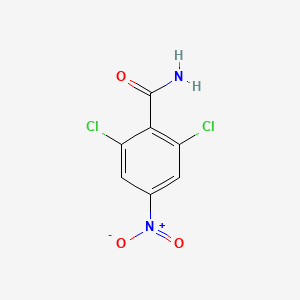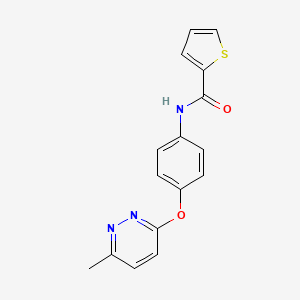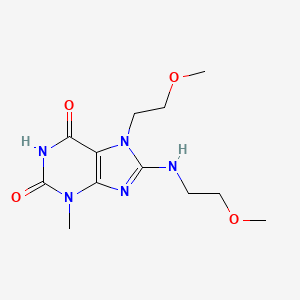![molecular formula C16H21N3O5 B2787027 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-83-1](/img/structure/B2787027.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxol-5-yl is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . It’s often used in the synthesis of pharmaceuticals and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzo[d][1,3]dioxol-5-yl moiety, which is a benzene ring fused with a 1,3-dioxole ring .Chemical Reactions Analysis
Again, while specific reactions involving “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide” are not available, similar compounds are often involved in reactions such as Pd-catalyzed C-N cross-coupling .Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Reactions
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide, through related chemical structures, has shown relevance in various scientific studies focusing on chemical reactions, synthesis processes, and pharmacological potential. For instance, studies have demonstrated the ability of related compounds to generate hydroxyl radicals from the simultaneous generation of superoxide and nitric oxide, highlighting their potential in oxidative stress-related research (Hogg et al., 1992).
Synthesis and Pharmacological Applications
Efficient synthetic pathways have been developed for compounds with similar structures, showcasing the importance of these chemical entities in drug development. For example, the synthesis of aprepitant, an NK(1) receptor antagonist, involves a process that includes morpholine derivatives, emphasizing the role of such structures in medicinal chemistry (Brands et al., 2003).
Biological Activities and Potential Therapeutic Uses
Compounds bearing the morpholine moiety, akin to this compound, have been investigated for various biological activities. For example, sulphonamides incorporating 1,3,5-triazine structural motifs, with morpholine substitutions, have been studied for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, demonstrating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Chemical Characterization and Analysis Techniques
X-ray photoelectron spectroscopy (XPS) analysis of membranes activated with related chemical compounds has provided insight into the surface chemical characterization, revealing the nature of the chemical bonding involved. This type of analysis is crucial for understanding the interactions at the molecular level that govern the functionality of chemically modified surfaces (Ariza et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis. These pathways play crucial roles in controlling cell growth and death, and their disruption can lead to the death of cancer cells .
Result of Action
The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(17-4-1-5-19-6-8-22-9-7-19)16(21)18-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,1,4-9,11H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRNCGFYESIVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B2786946.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)
![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)




![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)

![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)
![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)
![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)